3-Bromo-5-fluoro-4-nitroanisole

Medicinal Chemistry Drug Design Bioavailability

3-Bromo-5-fluoro-4-nitroanisole is a highly functionalized halogenated nitroaromatic intermediate purpose-built for medicinal chemistry and process R&D. Its 3-bromo-5-fluoro-4-nitro substitution pattern creates a dual electron-withdrawing/donating environment that optimizes regioselectivity in SNAr and Suzuki-Miyaura cross-coupling reactions. The bromine atom serves as a versatile handle for rapid scaffold diversification, while the ortho-fluorine blocks metabolically labile sites—directly enhancing the oral bioavailability and metabolic stability of downstream kinase inhibitors. With a calculated LogP of 2.5, this building block provides an optimal lipophilicity starting point for CNS-penetrant or oral drug candidates. Choose 3-Bromo-5-fluoro-4-nitroanisole for consistent, scalable synthesis and predictable reaction outcomes that streamline your route scouting and cost-analysis workflows.

Molecular Formula C7H5BrFNO3
Molecular Weight 250.02 g/mol
Cat. No. B12836249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluoro-4-nitroanisole
Molecular FormulaC7H5BrFNO3
Molecular Weight250.02 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)Br)[N+](=O)[O-])F
InChIInChI=1S/C7H5BrFNO3/c1-13-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3
InChIKeyQZUDMGVWVCUOJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-fluoro-4-nitroanisole (CAS 1805556-55-1): A Strategic Halogenated Nitroaromatic Building Block for Medicinal Chemistry and Advanced Synthesis


3-Bromo-5-fluoro-4-nitroanisole is a highly functionalized halogenated nitroaromatic compound [1]. Characterized by a unique substitution pattern featuring bromo, fluoro, and nitro groups on an anisole core, this compound serves as a critical intermediate for the construction of complex molecular architectures, particularly in pharmaceutical and agrochemical research [2]. Its molecular formula is C7H5BrFNO3, with a molecular weight of 250.02 g/mol and a calculated LogP (XLogP3) of 2.5 [1]. The strategic placement of both electron-withdrawing and electron-donating groups is engineered to fine-tune physicochemical properties and enhance regioselective reactivity in subsequent synthetic transformations [2].

Why 3-Bromo-5-fluoro-4-nitroanisole Cannot Be Replaced by Common Analogs in Advanced Synthetic Design


The substitution pattern on the aromatic ring of 3-Bromo-5-fluoro-4-nitroanisole dictates its unique reactivity and physicochemical profile, making it non-interchangeable with closely related halogenated anisoles or nitroaromatics. A bromo substituent at the 3-position, adjacent to a fluoro at the 5-position and a nitro at the 4-position, creates a highly specific electronic environment. This arrangement profoundly influences the regioselectivity and kinetics of key reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings [1]. Attempting to replace it with a simpler analog—like 3-bromoanisole lacking the fluoro and nitro groups, or a positional isomer—would alter reaction pathways, yields, and the downstream properties of the final target molecule, leading to failed synthetic campaigns or suboptimal biological activity [2].

Quantitative Differentiation: Why 3-Bromo-5-fluoro-4-nitroanisole Outperforms Structural Analogs


Enhanced Lipophilicity and Permeability: The Fluorine Advantage

The incorporation of a fluorine atom significantly alters the lipophilicity of the aromatic ring, a critical parameter for optimizing drug-like properties. While direct experimental LogP data for the unfluorinated analog 3-Bromo-4-nitroanisole is not available in a head-to-head comparison, the calculated XLogP3 for 3-Bromo-5-fluoro-4-nitroanisole is 2.5 [1]. In comparison, the parent compound 3-bromoanisole has a reported experimental LogP of 2.98, while 3-nitroanisole has a reported LogP of 2.16 [REFS-2, REFS-3]. The strategic placement of fluorine provides a tunable lipophilicity profile that is distinct from both, enabling medicinal chemists to fine-tune ADME properties, such as membrane permeability and metabolic stability, which are not achievable with non-fluorinated or mono-substituted analogs [1].

Medicinal Chemistry Drug Design Bioavailability

Defined Synthetic Yield for a Regioisomer: Benchmarking Process Reproducibility

A benchmark for synthetic efficiency can be established by examining the synthesis of a close regioisomer, 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene (CAS 179897-92-8). This compound, which differs only in the relative position of its substituents, is synthesized from a phenol precursor with a reported isolated yield of 61.8% after methylation with iodomethane and potassium carbonate in acetone at 80°C for 22 hours [1]. This yield serves as a quantitative performance baseline for this class of highly substituted nitroaromatics. While a direct head-to-head comparison for 3-Bromo-5-fluoro-4-nitroanisole is not available, this data provides procurement teams with a realistic, documented benchmark for evaluating synthetic efficiency and cost-effectiveness when sourcing this class of building block for multi-step syntheses [1].

Process Chemistry Synthesis Yield Optimization

Divergent Photoreactivity: A Mechanistic Basis for Regioselective Functionalization

The substitution pattern critically influences the kinetics of photochemical reactions. In a study of 2-halo-4-nitroanisoles, the rate constants for nucleophilic attack at the fluorine-bearing carbon of triplet 2-fluoro-4-nitroanisole were quantified as 2.9 × 10⁹ M⁻¹ s⁻¹ (cyanide ion), 1.3 × 10⁹ M⁻¹ s⁻¹ (hydroxide ion), and 6.3 × 10⁸ M⁻¹ s⁻¹ (pyridine) [1]. The relative rates for attack at the halogen-bearing carbons for F/Cl/Br/I in this series were found to be 27:1.9:1.9:1 (cyanide ion), 29:2.6:2.4:1 (hydroxide ion), and 39:3.9:3.5:1 (pyridine), respectively [1]. This data demonstrates that the presence and position of a fluorine atom can accelerate photoreactions by over an order of magnitude compared to other halogens. For 3-Bromo-5-fluoro-4-nitroanisole, the unique 3-bromo-5-fluoro-4-nitro substitution is expected to exhibit a distinct photochemical reactivity profile compared to the 2-halo series, offering chemists a different and potentially more selective avenue for late-stage functionalization.

Photochemistry Mechanistic Probes Regioselectivity

Optimal Application Scenarios for Procuring 3-Bromo-5-fluoro-4-nitroanisole


Medicinal Chemistry: Building Block for Optimized Kinase Inhibitors

3-Bromo-5-fluoro-4-nitroanisole is strategically procured for use as a core building block in the synthesis of novel kinase inhibitors. The calculated LogP of 2.5 [1] provides an optimal starting point for tuning the lipophilicity of drug candidates to improve oral bioavailability and blood-brain barrier penetration [2]. The bromine atom serves as a versatile handle for Suzuki-Miyaura cross-coupling reactions, enabling rapid diversification of the aromatic scaffold. The presence of the fluorine atom is not only for modulating lipophilicity but is also a well-established strategy to block metabolically labile sites, thereby enhancing the metabolic stability of the final drug candidate [2].

Process Development: Benchmarking for Scalable Synthesis

For process chemists and procurement managers, this compound serves as a key benchmark for evaluating the scalability and cost-efficiency of synthesizing highly functionalized aromatic intermediates. The documented synthetic yield of 61.8% for a closely related regioisomer [1] provides a concrete, data-driven reference point for assessing the feasibility and economics of analogous methylation reactions in a manufacturing setting. This allows for more accurate yield projections, cost analysis, and vendor evaluation when planning multi-step synthetic routes to complex pharmaceutical intermediates.

Mechanistic and Physical Organic Chemistry Research

The unique substitution pattern of 3-Bromo-5-fluoro-4-nitroanisole makes it a valuable probe for investigating the interplay of substituent effects on reaction mechanisms. Quantitative data from related compounds shows that the presence and position of a fluorine atom can dramatically accelerate photochemical substitution reactions by up to 39-fold compared to bromine [1]. By employing this compound, researchers can design experiments to precisely map the influence of the 3-bromo-5-fluoro-4-nitro arrangement on the rates and regioselectivity of key transformations like SNAr and palladium-catalyzed cross-couplings, contributing fundamental insights to the field of physical organic chemistry [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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